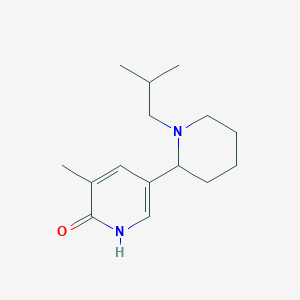
6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine is a fluorinated pyridazine derivative with the molecular formula C5H3F4N3 and a molecular weight of 181.09 g/mol This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with ammonium formate in the presence of palladium on carbon (Pd/C) as a catalyst . The reaction conditions include a temperature of 50°C and a reaction time of 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like ammonium formate in the presence of Pd/C are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)pyridazin-4-amine: This compound is similar in structure but lacks the fluorine atom at the 6-position.
6-(Trifluoromethyl)-3-pyridinamine: Another similar compound with a pyridine ring instead of a pyridazine ring.
Uniqueness
6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C5H3F4N3 |
|---|---|
Peso molecular |
181.09 g/mol |
Nombre IUPAC |
6-fluoro-4-(trifluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H3F4N3/c6-3-1-2(5(7,8)9)4(10)12-11-3/h1H,(H2,10,12) |
Clave InChI |
OUACDXBNOXHSFC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN=C1F)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


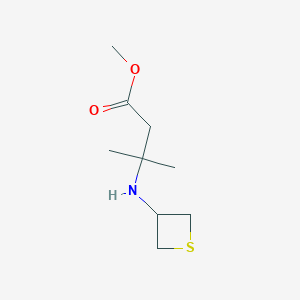
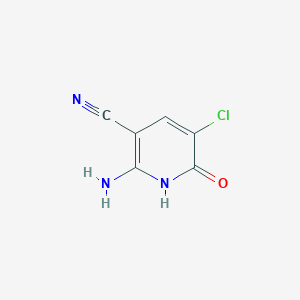

![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15231761.png)
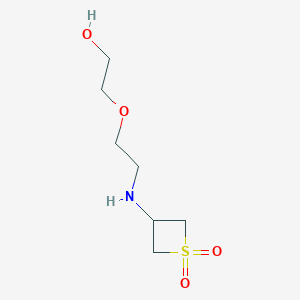
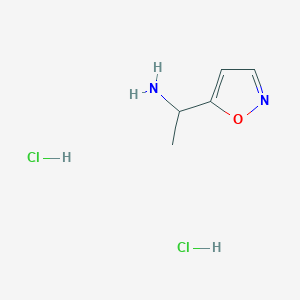
![2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15231787.png)
![6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231794.png)
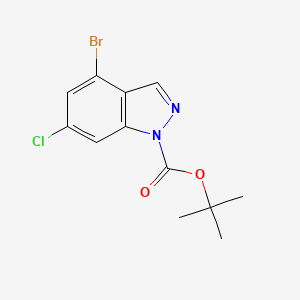
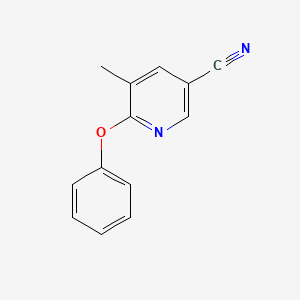
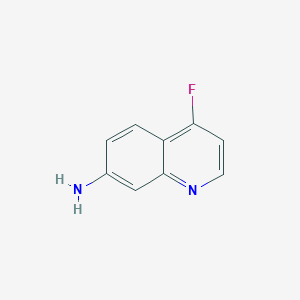

![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)
